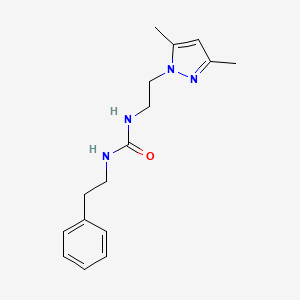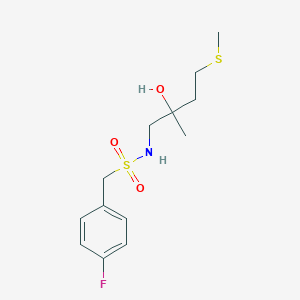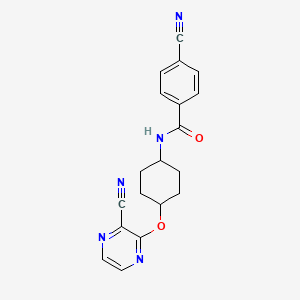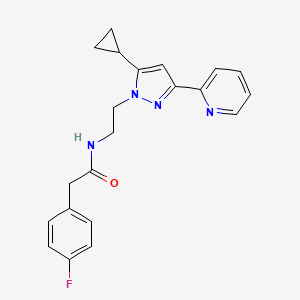
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Pyrazole derivatives are known to exhibit a wide range of biological properties .
Synthesis Analysis
While the exact synthesis process for “1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea” is not available, pyrazole-based compounds are generally synthesized from the condensation of appropriate primary amines .
Scientific Research Applications
Synthesis and Catalytic Applications
Pyrazolyl Complexes as Catalysts
The synthesis of pyrazolyl complexes with metals such as iron, cobalt, nickel, and palladium has been explored for applications in catalysis. For instance, nickel complexes derived from pyrazolyl ligands have demonstrated significant activity as ethylene oligomerization catalysts. These complexes can produce high yields of butenes and hexenes, with some even capable of Friedel-Crafts alkylated-toluene products (Ainooson et al., 2011).
Materials Science and Polymerization
Ion-Exchange Resins
The pyrazole-containing ligand 2-(3,5-dimethyl-1-pyrazolyl)ethanol has been used in the synthesis of ion-exchange resins with high epoxy group conversion rates. These resins show selectivity towards Ni2+ ions and demonstrate potential in metal-ion binding applications, highlighting the versatility of pyrazolyl derivatives in materials science (Berkel & Sherrington, 1996).
Organic Synthesis and Drug Discovery
Antibacterial and Antitumor Activities
Compounds containing the pyrazolyl moiety have been investigated for their biological activities. Microwave-assisted synthesis of pyrazolopyridines and related derivatives has shown promising antibacterial, antitumor, and antimicrobial activities. This suggests potential applications in the development of new therapeutic agents (El‐Borai et al., 2013).
Anti-Bacterial Schiff Bases
Schiff bases incorporating the pyrazolone structure, derived from aminophenazone, have been synthesized and demonstrated moderate to good antibacterial activity against various bacterial strains. This underscores the potential of pyrazolyl derivatives in the synthesis of new antibacterial compounds (Asiri & Khan, 2010).
properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-13-12-14(2)20(19-13)11-10-18-16(21)17-9-8-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULXJJHNWTZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[amino(imino)methyl]indoline-1-carboximidamide](/img/structure/B2999213.png)

![6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2999219.png)

![1-(3-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999221.png)
![2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid](/img/structure/B2999222.png)

![4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B2999224.png)

![ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2999226.png)

![1-(3,5-dimethoxybenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999232.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2999233.png)